molecular formula C18H14BrN5O3S2 B293365 4-({[(3-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide

4-({[(3-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide

Cat. No. B293365
M. Wt: 492.4 g/mol
InChI Key: BLDTYZZFONIEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(3-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide is a compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied.

Mechanism of Action

The mechanism of action of 4-({[(3-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It is believed that the compound interacts with cellular proteins and enzymes, leading to the inhibition of their activity, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. The compound has also been shown to inhibit the activity of metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Furthermore, the compound has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It has been shown to have potent anticancer activity against various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, the compound has been shown to inhibit the activity of enzymes, making it a potential candidate for enzyme inhibition studies. However, the compound also has some limitations. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, the compound has not been extensively studied for its potential side effects, making it difficult to use in clinical applications.

Future Directions

For the study of the compound include its potential use as an antimicrobial agent and its modification to improve its solubility and reduce its potential side effects.

Synthesis Methods

The synthesis of 4-({[(3-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide involves the reaction of 3-bromobenzoyl isothiocyanate with 2-aminopyrimidine followed by reaction with 4-aminobenzenesulfonamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

The compound has been used in scientific research for various applications, including cancer treatment, inhibition of enzymes, and as a potential antimicrobial agent. The compound has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use as an inhibitor of enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes.

properties

Molecular Formula

C18H14BrN5O3S2

Molecular Weight

492.4 g/mol

IUPAC Name

3-bromo-N-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C18H14BrN5O3S2/c19-13-4-1-3-12(11-13)16(25)23-18(28)22-14-5-7-15(8-6-14)29(26,27)24-17-20-9-2-10-21-17/h1-11H,(H,20,21,24)(H2,22,23,25,28)

InChI Key

BLDTYZZFONIEGV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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